molecular formula C12H17NO3S B14892264 Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate

Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate

Cat. No.: B14892264
M. Wt: 255.34 g/mol
InChI Key: CKJFAVDQXUKGKY-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate is a synthetic pyrrole derivative of interest in advanced chemical and pharmaceutical research. The core 2,5-dimethyl-1H-pyrrole structure is a well-established scaffold in medicinal chemistry and materials science . This specific compound features a unique thioacetate bridge connecting the pyrrole ring to an ethyl ester group, making it a valuable multi-functional intermediate. Its primary research application lies in its potential as a key building block for the synthesis of more complex heterocyclic systems. Researchers can utilize this compound to develop novel molecules with potential applications in various fields, including the study of new pharmacologically active compounds or functional organic materials . The presence of the pyrrole ring, a common motif in many natural products and pharmaceuticals, combined with the reactive ketone and ester functionalities, provides multiple sites for chemical modification and derivatization. This allows for the creation of diverse compound libraries for screening and development purposes. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets for all related compounds and adhere to all laboratory safety protocols when handling this material .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

ethyl 2-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C12H17NO3S/c1-4-16-12(15)7-17-6-11(14)10-5-8(2)13-9(10)3/h5,13H,4,6-7H2,1-3H3

InChI Key

CKJFAVDQXUKGKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC(=O)C1=C(NC(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate typically involves the reaction of 2,5-dimethylpyrrole with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrole nitrogen attacks the carbon of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

(a) Ethyl 2-(((3-methyl-7-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidin-5-yl)methyl)thio)acetate (8)

  • Core Structure: Pyrazolo-thieno-pyrimidine fused system.
  • Synthesis: Reflux of a mercapto intermediate with ethyl chloroacetate in ethanol (65% yield).
  • Key Properties : Yellowish-white crystals; higher molecular complexity due to fused rings.

(b) Ethyl 2-[(2-((4-antipyrinylthiazol-2-yl)amino)-2-oxoethyl)-thio]acetate

  • Core Structure : Thiazole linked to antipyrine (pyrazolone derivative).
  • Synthesis : Similar S-alkylation with ethyl chloroacetate, but uses sodium acetate as a base.
  • Bioactivity : Exhibits antioxidant activity, likely due to the thiazole and antipyrine moieties.
  • Comparison : The antipyrine group introduces additional hydrogen-bonding sites, which may enhance radical scavenging compared to the dimethylpyrrole in the target compound.

Heterocyclic Thioethers with Varied Bioactivity

(a) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Core Structure : Pyrimidine with thietane (3-membered sulfur ring).
  • Synthesis : Reacts ethyl-2-(6-methyl-4-oxopyrimidin-2-ylthio)acetate with 2-chloromethylthiirane.
  • Key Properties : ADMET studies suggest moderate pharmacokinetic profiles due to the pyrimidine-thietane combination.

(b) Benzamide Derivatives (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide)

  • Core Structure : Thiazole/benzamide hybrids.
  • Bioactivity : Anticancer and antiviral applications, attributed to thiazole’s electron-deficient nature and trifluoromethyl groups enhancing membrane permeability.
  • Comparison : The target compound lacks the trifluoromethyl group, which may reduce bioavailability but lower toxicity risks.

Agrochemical Analogues

Organophosphate Pesticides (e.g., Dimethoate, Omethoate)

  • Core Structure : Phosphorodithioate or phosphorothioate esters.
  • Function : Acetylcholinesterase inhibitors.
  • Comparison: While sharing thioether-oxoethyl motifs, the organophosphate core confers neurotoxicity absent in the target compound’s ester-pyrrole system.

Comparative Data Table

Compound Name Core Structure Synthesis Method Yield Bioactivity/Application Key Properties
Ethyl 2-((2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)acetate (Target) Pyrrole + thioacetate Likely S-alkylation N/A Not specified Aromatic stability, moderate lipophilicity
Ethyl 2-(((3-methyl-7-oxo-1-phenyl-...thieno[3,2-d]pyrimidin-5-yl)methyl)thio)acetate Pyrazolo-thieno-pyrimidine Reflux with ethyl chloroacetate 65% Not specified Fused rings enhance π-π stacking
Ethyl 2-[(2-((4-antipyrinylthiazol-2-yl)amino)-2-oxoethyl)-thio]acetate Thiazole + antipyrine S-alkylation with sodium acetate N/A Antioxidant Hydrogen-bonding capacity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine + thietane Reaction with thiirane derivative N/A ADMET-studied intermediate High polarity, moderate bioavailability
Dimethoate Organophosphate Phosphorylation N/A Pesticide (acetylcholinesterase inhibitor) High toxicity, hydrolytically unstable

Key Research Findings

Synthetic Flexibility: Thioether-ester compounds are commonly synthesized via S-alkylation, but yields and purity depend on the steric and electronic nature of the heterocyclic core. For example, fused systems (e.g., pyrazolo-thieno-pyrimidine) require longer reaction times but offer higher crystallinity .

Bioactivity Correlations: Antioxidant activity in thiazole derivatives contrasts with the pesticidal neurotoxicity of organophosphates , highlighting how minor structural changes (e.g., replacing pyrrole with thiazole) dramatically alter function.

Physicochemical Trade-offs : Pyrimidine-based thioethers exhibit better solubility than pyrrole analogues but may suffer from reduced membrane permeability due to increased polarity.

Biological Activity

Ethyl 2-((2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrrole ring, specifically 2,5-dimethyl-1H-pyrrole, which is known for its diverse biological properties. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb correspond to the specific counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Antimicrobial Activity

Research indicates that derivatives of 2,5-dimethylpyrrole exhibit significant antimicrobial properties. A study demonstrated that compounds with this scaffold showed high activity against Mycobacterium tuberculosis (M. tuberculosis) with minimum inhibitory concentrations (MIC90) below 1 µg/mL, indicating strong bactericidal effects . The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways.

Immunomodulatory Effects

In addition to antimicrobial effects, this compound has been shown to modulate immune responses. A related compound was found to enhance monoclonal antibody production by suppressing cell growth while increasing adenosine triphosphate (ATP) levels in cell cultures . This suggests potential applications in therapeutic antibody production and other immunological applications.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC90 < 1 µg/mL against M. tuberculosis
ImmunomodulatoryIncreased mAb production; ATP levels enhanced
CytotoxicityLow cytotoxicity against macrophages
Cell Growth SuppressionSuppressed growth while enhancing productivity

Case Study: Antitubercular Potential

A series of derivatives based on the 2,5-dimethylpyrrole scaffold were synthesized and evaluated for their antitubercular potential. The most promising derivatives demonstrated not only low cytotoxicity but also effective growth inhibition of intracellular M. tuberculosis . These findings highlight the compound's potential as a lead for developing new antituberculosis therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key structural features that contribute to the biological activity of this compound. The presence of the dimethylpyrrole moiety is critical for its activity, as modifications to this structure significantly alter its efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-((2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)acetate, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves coupling a 2,5-dimethylpyrrole derivative with a thioacetate precursor. For example:

Step 1 : Prepare 2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl bromide by reacting 2,5-dimethylpyrrole with bromoacetyl bromide in anhydrous dichloromethane under nitrogen .

Step 2 : React this intermediate with ethyl 2-mercaptoacetate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the thioether linkage. Monitor completion via TLC (petroleum ether:ethyl acetate = 3:1) .

Purification : Use flash chromatography (silica gel, gradient elution with hexane:ethyl acetate) followed by recrystallization in methanol .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyrrole protons (2,5-dimethyl groups) appear as singlets at δ ~2.2 ppm (CH₃) and δ ~6.3 ppm (pyrrole H). The thioacetate moiety shows a triplet for the ethyl ester (δ ~1.2 ppm, CH₃; δ ~4.1 ppm, CH₂) and a singlet for the methylene adjacent to sulfur (δ ~3.8 ppm) .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (pyrrole C=O), and ~650 cm⁻¹ (C-S bond) .
  • MS : Molecular ion peak at m/z 283.1 (C₁₂H₁₇NO₃S⁺) with fragments corresponding to pyrrole (loss of C₅H₈O₂S) .

Q. What are the key challenges in achieving high yield during synthesis?

  • Methodological Answer :

  • Side reactions : Competing oxidation of the thioether to sulfoxide can occur. Use inert atmosphere (N₂/Ar) and minimize exposure to light .
  • Purification : The compound’s polarity requires optimized chromatography gradients. Pre-adsorb the crude product onto silica before column loading .
  • Intermediate stability : Store 2-oxoethyl bromide derivatives at -20°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer :

  • Catalysis : Use Pd(II)-catalyzed allylation or asymmetric organocatalysts (e.g., proline derivatives) to induce chirality during thioether formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol = 90:10) .
  • Solvent effects : Polar solvents like acetonitrile enhance stereoselectivity compared to DMF .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify reactive sites. The pyrrole ring’s electron-rich C3 position and the thioacetate’s sulfur atom are prone to electrophilic and nucleophilic attacks, respectively .
  • MD simulations : Simulate solvation effects in water/DMSO mixtures to predict hydrolysis rates of the ester group .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Analyze degradation products via LC-MS. The ester group hydrolyzes rapidly at pH >10, while the pyrrole ring remains intact below pH 3 .
  • Thermogravimetric analysis (TGA) : Decomposition begins at ~180°C, with mass loss corresponding to CO₂ and ethyl groups .

Data Contradictions and Validation

  • Synthetic yields : reports 45% yield for a similar ester via flash chromatography, while achieves >70% after recrystallization. This discrepancy highlights the impact of purification methods on recovery .
  • Reaction solvents : uses DMF for thiazole coupling, but prefers acetic acid for benzimidazole derivatives. Validate solvent choice based on intermediate solubility and side-reaction profiles .

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